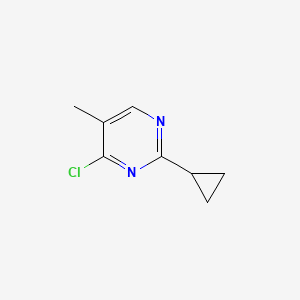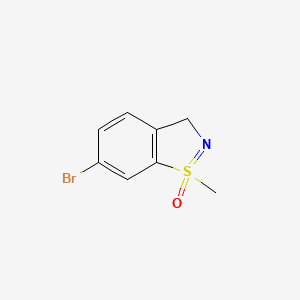
rac-(2R,3R)-2-propylpiperidin-3-olhydrochloride,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a chiral compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis typically involves the use of chiral starting materials and reagents. One common method is the Mukaiyama crossed aldol reaction, which involves the reaction between silyl enol ethers and simple aldehydes . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high stereoselectivity and yield.
Industrial Production Methods: In industrial settings, the production of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a tool for studying stereochemistry and its effects on biological activity. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis can be compared with other similar compounds, such as rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride . While both compounds share similar structural features, their stereochemistry and specific functional groups contribute to their unique chemical behavior and applications. Other similar compounds include rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine and rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate .
Conclusion
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a versatile compound with significant potential in various fields of research and industry. Its unique stereochemistry and chemical properties make it a valuable tool for studying stereochemistry, developing new drugs, and producing fine chemicals. Further research and development are expected to uncover new applications and enhance our understanding of this compound’s mechanism of action.
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
(2S,3S)-2-propylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-4-7-8(10)5-3-6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |
Clave InChI |
ZISWOSJCOHHMAL-WSZWBAFRSA-N |
SMILES isomérico |
CCC[C@H]1[C@H](CCCN1)O.Cl |
SMILES canónico |
CCCC1C(CCCN1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)






![2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)



![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)


